N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-10-14-2-1-8-19-14)17-6-3-12(4-7-17)13-5-9-20-11-13/h5,9,11-12,14H,1-4,6-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFNJGKDPPNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiophene moiety and a tetrahydrofuran group, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This compound interacts with various molecular targets, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways that are crucial in various biological processes, including pain and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including the compound . For instance:
- Growth Inhibition Studies : Research has demonstrated that derivatives of piperidine can effectively inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selectivity is critical for developing safer cancer therapies .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. It may exert dual actions by:
- Cholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting cholinesterase, an enzyme linked to neurodegeneration .
Case Study 1: Inhibitory Activity on Anaplastic Lymphoma Kinase (ALK)
In high-throughput screening assays, related piperidine carboxamides were identified as potent inhibitors of ALK with an IC50 value of 0.174 μM. This highlights the potential of similar compounds to target critical pathways in cancer biology .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have revealed that modifications to the piperidine core can significantly affect biological activity. For example, compounds with specific substitutions showed enhanced potency against cancer cell lines compared to their analogs .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| N-(2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran | Structure | Anticancer | 0.174 μM |
| Piperidine Derivative A | - | Cholinesterase Inhibition | 700 nM |
| Piperidine Derivative B | - | Anti-inflammatory | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in GPCR Antagonism
Piperidine carboxamides are widely explored in GPCR modulation. Key analogues include:
BMS-694153
- Structure : (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
- Key Features: Incorporates a quinazolinone core and indazole substituent, enhancing selectivity for calcitonin gene-related peptide (CGRP) receptors.
- Molecular Weight : ~730 g/mol (estimated), significantly higher than the target compound due to extended substituents .
BIBN4096BS
- Structure: N-(2-[{5-amino-1-([4-{4-pyridinyl}-1-piperazinyl] carbonyl)pentyl}amino]-1-[{3,5-dibromo-4-hydroxyphenyl}methyl]-2-oxoethyl)-4-(1,4-dihydro-2-oxo-3[2H]-quinazolinyl)-1-piperidinecarboxamide
- Key Features : Brominated aromatic rings and a pyridinyl-piperazine chain confer high CGRP receptor antagonism (Ki < 0.05 nM). The target compound lacks halogenation, suggesting lower potency but possibly improved metabolic stability .
MK0974
- Structure : N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide
- Key Features : Fluorinated aryl groups and an imidazopyridine moiety enhance CNS penetration. The target compound’s thiophene may offer comparable π-π interactions but with reduced lipophilicity .
Pharmacokinetic and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the tetrahydrofuran-derived amine with a pre-functionalized piperidine-thiophene scaffold. For example, carboxamide bond formation may utilize coupling reagents like HBTU or BOP in anhydrous solvents (e.g., THF) with triethylamine as a base. Intermediates are validated via / NMR spectroscopy to confirm regiochemistry and mass spectrometry (MS) for molecular weight verification .
Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while / NMR identifies substituent positioning and stereochemistry. HPLC (≥98% purity) is used to assess purity. For example, in analogous piperidine-carboxamide derivatives, coupling constants in NMR spectra distinguish axial/equatorial substituents on the piperidine ring .
Q. What are the standard protocols for isolating and purifying this compound post-synthesis?
- Methodological Answer : Purification often involves silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization from ethanol or acetonitrile may further enhance purity. Centrifugation and vacuum drying are critical for isolating crystalline products .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, can systematically evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For instance, optimizing coupling reactions using statistical tools like ANOVA reduces side-product formation, as demonstrated in flow-chemistry-based syntheses of structurally complex amines .
Q. How should contradictory biological activity data be analyzed across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Ensure compound stability in assay buffers via LC-MS monitoring. For example, discrepancies in piperidine-carboxamide derivatives’ activity may arise from off-target effects or metabolite interference, necessitating metabolic stability studies .
Q. What computational approaches predict this compound’s binding mode to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like serotonin or dopamine transporters. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. QSAR models can correlate structural features (e.g., thiophene substitution) with activity, guided by pharmacophore mapping .
Q. How can researchers design stability studies to evaluate this compound’s degradation under physiological conditions?
- Methodological Answer : Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitored via LC-MS/MS. Degradation products are identified using high-resolution MS/MS fragmentation patterns. For example, piperidine ring oxidation and thiophene sulfur oxidation are common degradation pathways in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
